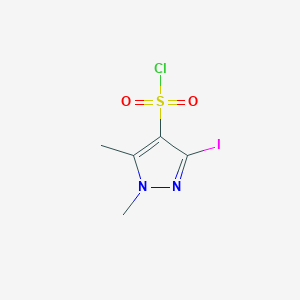![molecular formula C12H13N3O B2379851 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol CAS No. 81261-83-8](/img/structure/B2379851.png)
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol” is a chemical compound . It is also known as AldrichCPR .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol was synthesized from 2-amino-4,6-dimethylpyrimidine dissolved in ethanol .Molecular Structure Analysis
The molecular structure of “3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol” is represented by the linear formula: C12H13N3O .Wissenschaftliche Forschungsanwendungen
1. Complex Formation and Stability
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol has been studied for its ability to form complexes with other compounds. For example, research shows that it can lead to the formation of stable complexes with phenols, which exist due to a system of intermolecular hydrogen bonds. These complexes are stable at high temperatures, exhibiting endothermic effects during melting and thermolysis (Erkin et al., 2017).
2. Crystal Structure Analysis
The compound's crystal structure has been analyzed, revealing its potential for synthesis and characterization in different forms. Studies have detailed its synthesis and characterized it through various techniques, such as Infrared, Nuclear Magnetic Resonance, and Ultraviolet–visible spectroscopy, as well as X-ray single crystal diffraction (Yılmaz et al., 2020).
3. Synthetic Utility in Peptide and Peptidomimic Synthesis
The synthetic utility of derivatives of this compound in peptide and peptidomimic synthesis has been explored. Studies have shown that specific derivatives can be synthesized on a multigram scale, demonstrating their potential for broader applications in organic chemistry (Bovy & Rico, 1993).
4. Antioxidant Properties
There is evidence of antioxidant properties in derivatives of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol. Research into synthesizing specific derivatives has shown their effectiveness as phenolic chain-breaking antioxidants, indicating potential applications in oxidative stress-related fields (Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-6-9(2)14-12(13-8)15-10-4-3-5-11(16)7-10/h3-7,16H,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRMBWIBILLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)



![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379783.png)


![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)
![3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2379788.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)
